![molecular formula C20H15ClN2O4S B6508141 4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 862793-21-3](/img/structure/B6508141.png)
4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(Benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine, or 4-BSCF, is a small molecule that has recently been studied for its potential to be used in scientific research. It is a synthetic compound that has been used as a substrate for the enzymatic synthesis of a variety of compounds, most notably the aminoglycoside antibiotic neomycin B. This compound has also been studied for its potential use in drug delivery, gene therapy, and other biomedical applications.
Mechanism of Action
The mechanism of action of 4-BSCF is not fully understood, but it is believed to involve the formation of an intermediate complex between the substrate and the enzyme. This intermediate complex is then converted into the final product, neomycin B, through a series of enzymatic reactions. These reactions involve the transfer of electrons and the formation of covalent bonds between the substrate and the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BSCF are still being studied. However, it has been shown to have an inhibitory effect on the growth of certain bacteria, including Escherichia coli, Salmonella, and Klebsiella pneumoniae. In addition, 4-BSCF has been shown to have an antifungal effect on Candida albicans.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-BSCF is that it can be synthesized in a relatively simple and cost-effective manner. In addition, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is important to note that the compound is not water-soluble and must be dissolved in a suitable solvent before use.
Future Directions
The potential applications of 4-BSCF are still being explored. One potential future direction is the use of 4-BSCF as a drug delivery vehicle. This could enable the targeted delivery of drugs to specific areas of the body, thereby increasing the efficacy of the drugs. In addition, 4-BSCF could be used to enhance the effectiveness of gene therapy, as it has been shown to have an inhibitory effect on the growth of certain bacteria. Finally, 4-BSCF could be used to develop more effective antibiotics and antifungal agents.
Synthesis Methods
4-BSCF is synthesized through the condensation of benzenesulfonyl chloride with 2-chlorophenylmethyl furan-2-yl oxazol-5-amine. This reaction is catalyzed by a base, such as pyridine, and is typically carried out in an organic solvent such as dichloromethane. The product is then purified by column chromatography and recrystallized from a suitable solvent.
Scientific Research Applications
4-BSCF has been studied for its potential use in scientific research applications, most notably as a substrate for the enzymatic synthesis of the aminoglycoside antibiotic neomycin B. Neomycin B is an important antibiotic that has been used to treat a variety of bacterial infections, including those caused by Escherichia coli, Salmonella, and Klebsiella pneumoniae. In addition, 4-BSCF has been studied for its potential use in drug delivery, gene therapy, and other biomedical applications.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-16-10-5-4-7-14(16)13-22-19-20(23-18(27-19)17-11-6-12-26-17)28(24,25)15-8-2-1-3-9-15/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELADRXGCKLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine |
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